molecular formula C8H14O3 B1584858 Isopropyl 4-oxopentanoate CAS No. 21884-26-4

Isopropyl 4-oxopentanoate

Cat. No.: B1584858
CAS No.: 21884-26-4
M. Wt: 158.19 g/mol
InChI Key: MGJRGGIHFUREHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 4-oxopentanoate can be synthesized through the esterification of levulinic acid with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Levulinic acid+IsopropanolAcid catalystIsopropyl 4-oxopentanoate+Water\text{Levulinic acid} + \text{Isopropanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Levulinic acid+IsopropanolAcid catalyst​Isopropyl 4-oxopentanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols in the presence of acid or base catalysts are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Isopropyl 4-oxopentanoate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Isopropyl levulinate
  • Isopropyl 4-oxovalerate
  • Propan-2-yl 4-oxopentanoate

Comparison: Isopropyl 4-oxopentanoate is unique due to its specific ester structure, which makes it a valuable intermediate in the synthesis of chiral γ-butyrolactones. Compared to similar compounds, it offers higher reactivity and selectivity in various chemical reactions, making it a preferred choice in organic synthesis .

Properties

IUPAC Name

propan-2-yl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRGGIHFUREHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176284
Record name Isopropyl 4-oxovalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21884-26-4
Record name 1-Methylethyl 4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21884-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl levulinate
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Record name 21884-26-4
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Record name Isopropyl 4-oxovalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.558
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Record name ISOPROPYL LEVULINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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